PDHK1 Target Engagement: A Differentiating Pharmacological Profile with Unquantified Activity
6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is explicitly annotated in the Therapeutic Target Database (TTD) as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1) [1]. This target assignment provides a distinct mechanistic hypothesis differentiating it from other pyrrolopyrimidine derivatives, such as those targeted at CDK4/6, ERK1/2, or EGFR. However, the specific PDHK1 IC50 value for this exact compound is not available in the public domain accessed. In contrast, other PDHK1 inhibitors like TM-1 (IC50 = 2.97 μM) [2] or AZD7545 (IC50 = 36.8 nM) have established benchmarks, highlighting a critical data gap that prevents direct competitive ranking.
| Evidence Dimension | Target Engagement (PDHK1 Inhibition) |
|---|---|
| Target Compound Data | Inhibitor of PDHK1 (Quantitative IC50 data not publicly available) |
| Comparator Or Baseline | TM-1: PDHK1 IC50 = 2.97 μM [2]; AZD7545: PDHK1 IC50 = 36.8 nM |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data for direct comparison. |
| Conditions | Enzymatic inhibition assay (exact conditions for target compound unspecified; comparators are literature values) |
Why This Matters
For procurement in a PDHK1-focused project, this compound's unique target annotation offers a differentiated starting point, but the absence of a public IC50 value demands internal validation and prevents immediate substitution with structurally similar but target-different analogs like CDK4/6 inhibitors.
- [1] Therapeutic Target Database (TTD). Drug Information: Heterocyclic derivative 6 (Drug ID: D0D0ML). Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Available at: https://ttd.idrblab.cn/data/drug/details/d0d0ml (Accessed 2026-04-28). View Source
- [2] MedChemExpress. TM-1 Product Page. Available at: https://www.medchemexpress.eu/PDHK.html (Accessed 2026-04-28). View Source
